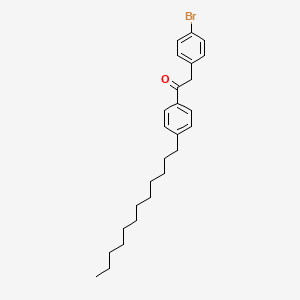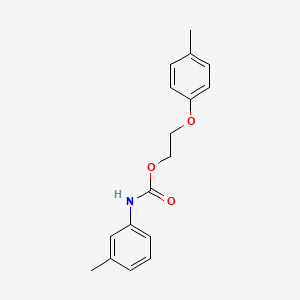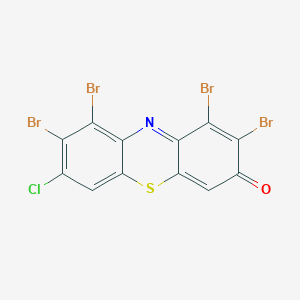
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one is a halogenated phenothiazine derivative Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse chemical properties and applications
Preparation Methods
The synthesis of 1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one typically involves multi-step organic reactions. The process begins with the halogenation of phenothiazine derivatives, where bromine and chlorine are introduced into the molecular structure. The reaction conditions often require the use of strong halogenating agents and controlled environments to ensure the selective substitution of hydrogen atoms with halogens. Industrial production methods may involve large-scale halogenation reactions under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under specific conditions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study halogenation reactions and the effects of halogen substituents on chemical reactivity.
Biology: The compound’s halogenated structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the development of advanced materials, such as halogenated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form stable complexes with various biomolecules, potentially disrupting their normal function. This compound may also interfere with cellular pathways by altering the redox state or by binding to specific receptors or enzymes.
Comparison with Similar Compounds
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one can be compared with other halogenated phenothiazines, such as:
1,2,4,5-Tetrabromo-3,6-dimethyl-benzene: Another halogenated compound with similar bromine content but different structural features.
1,2,8,9-Tetrabromo-3H-phenothiazin-3-one: Lacks the chlorine atom, which may result in different chemical and biological properties.
7-Chloro-3H-phenothiazin-3-one: Contains only chlorine, making it less halogenated and potentially less reactive
Properties
CAS No. |
62721-52-2 |
|---|---|
Molecular Formula |
C12H2Br4ClNOS |
Molecular Weight |
563.3 g/mol |
IUPAC Name |
1,2,8,9-tetrabromo-7-chlorophenothiazin-3-one |
InChI |
InChI=1S/C12H2Br4ClNOS/c13-7-3(17)1-5-11(9(7)15)18-12-6(20-5)2-4(19)8(14)10(12)16/h1-2H |
InChI Key |
LXNPVMKJNBKFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)Br)N=C3C(=CC(=O)C(=C3Br)Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
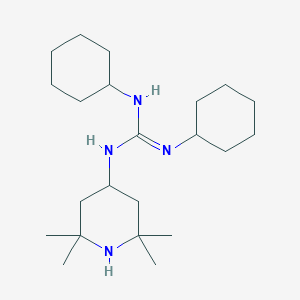
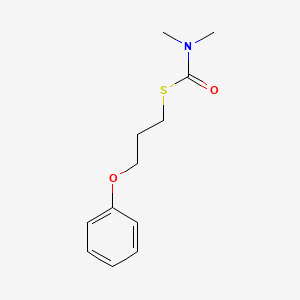

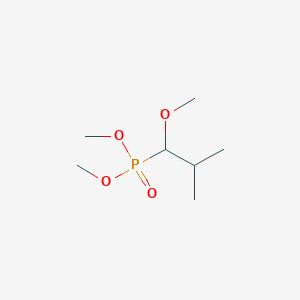


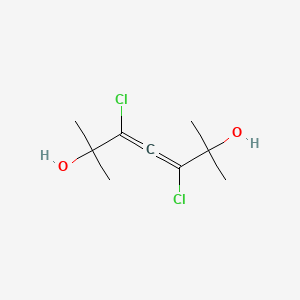
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
